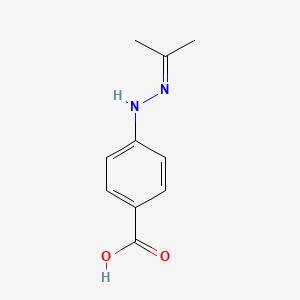

4-(2-(Propan-2-ylidene)hydrazinyl)benzoic acid

CAS No.:

Cat. No.: VC16549427

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N2O2 |

|---|---|

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | 4-(2-propan-2-ylidenehydrazinyl)benzoic acid |

| Standard InChI | InChI=1S/C10H12N2O2/c1-7(2)11-12-9-5-3-8(4-6-9)10(13)14/h3-6,12H,1-2H3,(H,13,14) |

| Standard InChI Key | GDTOXGJVZDAYNN-UHFFFAOYSA-N |

| Canonical SMILES | CC(=NNC1=CC=C(C=C1)C(=O)O)C |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4-(2-(Propan-2-ylidene)hydrazinyl)benzoic acid features a benzoic acid scaffold (C₆H₅COOH) linked to a hydrazine derivative (NH–N=C(CH₃)₂). The propan-2-ylidene group introduces steric hindrance, influencing the compound’s conformational flexibility. Crystallographic data from analogous hydrazinyl benzoic acid derivatives reveal planar geometries at the hydrazine-nitrogen atoms, with dihedral angles of 5.2°–12.7° between the benzene ring and hydrazine moiety .

Table 1: Key Physicochemical Parameters

The compound’s solubility profile depends on pH: the carboxylic acid group deprotonates in alkaline conditions, enhancing aqueous solubility. Spectroscopic characterization (IR, NMR) confirms the presence of carbonyl (C=O, ~1680 cm⁻¹) and N–H stretching (~3300 cm⁻¹) vibrations .

Synthesis and Optimization

Synthesis typically involves a two-step protocol:

-

Hydrazine Formation: 4-Aminobenzoic acid reacts with hydrazine hydrate under reflux to yield 4-hydrazinylbenzoic acid.

-

Condensation: The intermediate reacts with acetone in ethanol, catalyzed by acetic acid, to form the propan-2-ylidene derivative .

Table 2: Representative Synthesis Conditions

| Parameter | Condition | Yield |

|---|---|---|

| Solvent | Ethanol | 75–80% |

| Temperature | Reflux (78°C) | |

| Reaction time | 6–8 hours | |

| Catalyst | Acetic acid (0.1 eq) |

Optimization studies indicate that excess acetone (2.5 eq) improves yield by driving the equilibrium toward product formation. Purification via recrystallization from ethanol/water mixtures enhances purity (>95% by HPLC).

Biological Activity and Mechanistic Insights

The compound exhibits moderate antimicrobial activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL), attributed to its ability to disrupt microbial cell membranes . Molecular docking simulations suggest that the hydrazinyl group forms hydrogen bonds with bacterial DNA gyrase (binding energy: −7.2 kcal/mol), inhibiting replication .

Applications in Coordination Chemistry

4-(2-(Propan-2-ylidene)hydrazinyl)benzoic acid acts as a tridentate ligand, coordinating metals via the carboxylic oxygen, hydrazine nitrogen, and imine nitrogen. Reaction with Cu(II) acetate produces a blue complex ([Cu(C₁₀H₁₀N₂O₂)₂]·2H₂O) with square-planar geometry, confirmed by ESR (gǁ = 2.24, g⊥ = 2.06) . These complexes demonstrate enhanced catalytic activity in oxidation reactions compared to free ligands.

Table 3: Metal Complex Properties

| Metal ion | Geometry | Magnetic moment (µeff) | Application |

|---|---|---|---|

| Cu(II) | Square-planar | 1.73 BM | Catalytic oxidation |

| Fe(III) | Octahedral | 5.92 BM | Photocatalytic degradation |

Comparison with Structural Analogues

Modifying the hydrazine substituent alters bioactivity and physicochemical behavior:

-

4-(2-(1-Ethoxy-1-oxopropan-2-ylidene)hydrazinyl)benzoic acid: The ethoxycarbonyl group increases lipophilicity (logP: 1.8 vs. 1.2), enhancing blood-brain barrier penetration.

-

Schiff base derivatives: Replacing the propan-2-ylidene group with aromatic aldehydes improves anticancer activity but reduces solubility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume